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Compound of Interest

Compound Name: 2-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B1295153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethoxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic

chemistry and drug discovery. This document details its predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights

for compound identification, structural elucidation, and purity assessment.

Compound Information
Compound Name 2-Ethoxy-3-methoxybenzaldehyde

CAS Number 66799-97-1[1][2][3][4]

Molecular Formula C₁₀H₁₂O₃[1][5]

Molecular Weight 180.20 g/mol [1][5]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethoxy-3-
methoxybenzaldehyde. This data is based on established principles of spectroscopy and

analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~10.3 Singlet 1H Aldehyde (-CHO)

~7.4 Doublet of doublets 1H Aromatic H

~7.1 Triplet 1H Aromatic H

~6.9 Doublet of doublets 1H Aromatic H

~4.1 Quartet 2H Ethoxy (-OCH₂CH₃)

~3.9 Singlet 3H Methoxy (-OCH₃)

~1.4 Triplet 3H Ethoxy (-OCH₂CH₃)

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (δ) [ppm] Assignment

~191 Aldehyde (C=O)

~158 Aromatic C-O (Ethoxy)

~153 Aromatic C-O (Methoxy)

~127 Aromatic C-CHO

~125 Aromatic C-H

~118 Aromatic C-H

~115 Aromatic C-H

~65 Ethoxy (-OCH₂)

~56 Methoxy (-OCH₃)

~15 Ethoxy (-CH₃)

Infrared (IR) Spectroscopy
FTIR (Predicted, ATR)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2980-2900 Medium-Strong C-H stretch (aliphatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1690 Strong
C=O stretch (aromatic

aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1260 Strong C-O stretch (aryl ether)

~1040 Medium C-O stretch (alkyl ether)

Mass Spectrometry (MS)
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Electron Ionization (EI-MS, Predicted)

m/z Relative Intensity (%) Assignment

180 High [M]⁺ (Molecular Ion)

151 High [M - CHO]⁺

136 Medium [M - CHO - CH₃]⁺

123 Medium [M - C₂H₅O]⁺

108 Medium [M - C₂H₅O - CH₃]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Ethoxy-3-methoxybenzaldehyde (approximately 5-15 mg) is prepared in a

deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra are then acquired on a 300 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy: The spectral width is typically set from 0 to 12 ppm. A sufficient

number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are

referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The spectral width is generally set from 0 to 200 ppm. Proton

decoupling is employed to simplify the spectrum, resulting in single lines for each unique

carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
For a liquid sample such as 2-Ethoxy-3-methoxybenzaldehyde, the IR spectrum is

conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of

the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The
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spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile organic

compounds like 2-Ethoxy-3-methoxybenzaldehyde. The sample is introduced into the mass

spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically

70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions

are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass

spectrum displays the relative abundance of each ion.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of an organic compound like 2-Ethoxy-3-methoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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